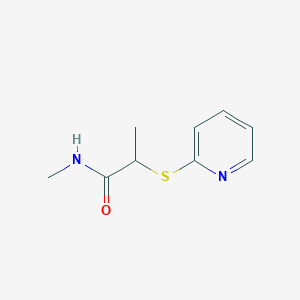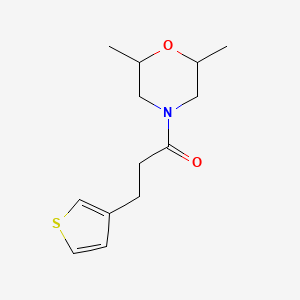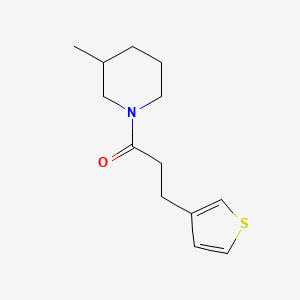
N-methyl-2-pyridin-2-ylsulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-pyridin-2-ylsulfanylpropanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I and has been used to study the mechanisms of Parkinson's disease.
Mechanism of Action
N-methyl-2-pyridin-2-ylsulfanylpropanamide is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, which leads to a decrease in ATP production and an increase in oxidative stress. This ultimately results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
N-methyl-2-pyridin-2-ylsulfanylpropanamide has been shown to cause a selective destruction of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the striatum. This results in symptoms similar to Parkinson's disease in humans, such as tremors, rigidity, and bradykinesia. N-methyl-2-pyridin-2-ylsulfanylpropanamide has also been shown to increase oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-methyl-2-pyridin-2-ylsulfanylpropanamide is a potent and selective inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the mechanisms of Parkinson's disease. However, N-methyl-2-pyridin-2-ylsulfanylpropanamide has limitations in terms of its specificity and toxicity. N-methyl-2-pyridin-2-ylsulfanylpropanamide can also be difficult to handle due to its high reactivity and instability.
Future Directions
There are several future directions for research on N-methyl-2-pyridin-2-ylsulfanylpropanamide. One area of interest is the development of more specific inhibitors of mitochondrial complex I that do not have the toxic effects of N-methyl-2-pyridin-2-ylsulfanylpropanamide. Another area of interest is the study of the role of inflammation and oxidative stress in the pathogenesis of Parkinson's disease. Finally, there is a need for the development of new animal models of Parkinson's disease that more closely mimic the human disease.
Synthesis Methods
N-methyl-2-pyridin-2-ylsulfanylpropanamide is synthesized by the reaction of 2-pyridinethiol with 2-bromoacetophenone followed by methylation of the resulting amine with methyl iodide. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
N-methyl-2-pyridin-2-ylsulfanylpropanamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is a potent inhibitor of mitochondrial complex I, which leads to the selective destruction of dopaminergic neurons in the substantia nigra. This results in symptoms similar to Parkinson's disease in humans and has been used to develop animal models of the disease.
properties
IUPAC Name |
N-methyl-2-pyridin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7(9(12)10-2)13-8-5-3-4-6-11-8/h3-7H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPXFFNYHCOLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-pyridin-2-ylsulfanylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)

![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)


![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)





![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)